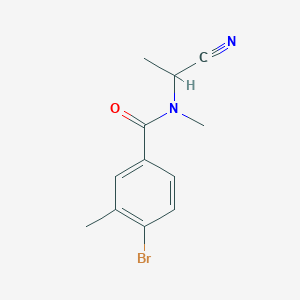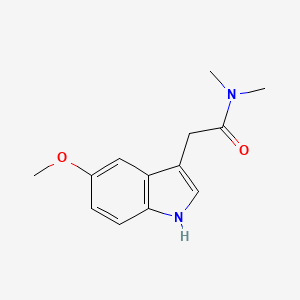
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDCRB and is a potent inhibitor of the ATPase activity of the mitochondrial complex I.
Wirkmechanismus
BDCRB inhibits the ATPase activity of the mitochondrial complex I by binding to the ubiquinone-binding site of the complex. This binding prevents the transfer of electrons from NADH to ubiquinone, which is necessary for the production of ATP. This inhibition leads to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDCRB has been shown to induce apoptosis in cancer cells by increasing ROS production. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This damage can lead to cell death by apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BDCRB has several advantages for lab experiments. It is a potent inhibitor of the ATPase activity of the mitochondrial complex I and has been shown to inhibit the growth of various cancer cell lines. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
However, there are also limitations to the use of BDCRB in lab experiments. BDCRB is a highly reactive compound and can easily oxidize in the presence of air and light. In addition, BDCRB has a short half-life in vivo, which limits its potential use in animal studies.
Zukünftige Richtungen
For the use of BDCRB include the development of more stable analogs and the use of BDCRB in combination with other chemotherapy drugs.
Synthesemethoden
The synthesis of BDCRB involves the reaction of 4-bromo-N,N-dimethylaniline with ethyl cyanoacetate in the presence of potassium carbonate and copper (II) acetate. The resulting product is then reacted with acetic anhydride and N,N-dimethylformamide to yield BDCRB. This synthesis method has been optimized to yield high purity and high yield of BDCRB.
Wissenschaftliche Forschungsanwendungen
BDCRB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the ATPase activity of the mitochondrial complex I, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells.
BDCRB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-6-10(4-5-11(8)13)12(16)15(3)9(2)7-14/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVEJMQNZANEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)